REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([C:11]#[N:12])=[CH:9][CH:8]=[CH:7][C:3]=1[CH:4](Br)Br.[Cl-].[Na+].C([OH:17])C>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:1][C:2]1[C:10]([C:11]#[N:12])=[CH:9][CH:8]=[CH:7][C:3]=1[CH:4]=[O:17] |f:1.2,5.6|
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
186 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is subsequently stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is rapidly added dropwise
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the silver salts are filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
FILTRATION
|
Details
|
purified by filtration through a short silica gel column (eluent: dichloromethane)
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the product fractions, 88 g (81%) of the title compound
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |